molecular formula C18H21NO6 B1671377 Etersalate CAS No. 62992-61-4

Etersalate

Cat. No. B1671377
CAS RN: 62992-61-4
M. Wt: 357.4 g/mol
InChI Key: GUDHKFOUKTXVHE-YAXRCOADSA-N
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Description

Etersalate is a molecule with the formula C19H19NO6 and a molecular weight of 357.36 . It is also known by other names such as eterilate, eterylate, etherylate, and daital . Etersalate is classified as a nonsteroidal anti-inflammatory drug (NSAID) and is used as an analgesic (non-narcotic), anti-inflammatory (nonsteroidal), salicylic acid derivative, and antipyretic .


Synthesis Analysis

Etersalate has been studied for its potential in preventing the formation of 6Aβ16-22 oligomers, which are considered crucial agents in the development of Alzheimer’s disease . The study used temperature replica exchange molecular dynamics (REMD) simulations to investigate the effect of Etersalate on the oligomerization of soluble Aβ 16–22 hexamer .


Molecular Structure Analysis

The molecular structure of Etersalate allows it to enter the inner space or bind on the surface of 6Aβ16–22 conformations, destabilizing the hexamer . This property of Etersalate is significant in its potential role as a drug candidate for Alzheimer’s disease .


Chemical Reactions Analysis

Etersalate’s interaction with 6Aβ16–22 conformations is a key aspect of its chemical reactions . This interaction destabilizes the hexamer, which is a crucial step in the prevention of the formation of 6Aβ16-22 oligomers .

Safety And Hazards

When handling Etersalate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(4-acetamidophenoxy)ethyl 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-13(21)20-15-7-9-16(10-8-15)24-11-12-25-19(23)17-5-3-4-6-18(17)26-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBFSRVXEKCBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCOC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212203
Record name Etersalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etersalate

CAS RN

62992-61-4
Record name Etersalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62992-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etersalate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062992614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etersalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etersalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETERSALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653GN04T2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
ST Ngo, XC Luu, NT Nguyen, VV Vu, HTT Phung - PLoS One, 2018 - journals.plos.org
… of etersalate on the hexamer, we analyzed the popular structures of 6Aβ 16–22 +etersalate … More than 660 clusters of the 6Aβ 16–22 +etersalate systems were counted in comparison …
Number of citations: 11 journals.plos.org
MP Ortega, C Sunkel, M Armijo, JG Priego - Arzneimittel-forschung, 1987 - europepmc.org
… Etersalate inhibited at the lower dosage platelet function and … etersalate-treated donors. Blood coagulation parameters remained within normal values. It is suggested that etersalate …
Number of citations: 1 europepmc.org
MP Ortega - Thrombosis research, 1986 - Elsevier
Eterylate (Z-(p-acetamidophenoxy) ethyl-o-acetoxybenzoate; Etersalate INN) is a novel derivative of acetylsalicylic acid (ASA) which has been shown to have anti-inflammatory and …
Number of citations: 3 www.sciencedirect.com
MT Salabert-Salvador… - Advances in Molecular …, 1996 - books.google.com
… Among them we can point out EDTA and etersalate as being … 4-nitrophenyl) piperazine, and etersalate with regard to Pseudomonas … Thus, we must emphasize the effect of etersalate on …
Number of citations: 0 books.google.com
J Gálvez, JV de Julián-Ortiz… - Journal of Molecular …, 2001 - Elsevier
Discriminating “drug-like” from “non-drug-like” compounds is a relatively emerging topic within the drug research. The basic assumption is that it is possible to obtain relevant …
Number of citations: 45 www.sciencedirect.com
A AGENT - 1999 - Springer
edetate calcium disodium• edetic acid. edetate dipotassium• edetic acid. edetate sodium• edetic acid. edetate trisodium• edetic acid. edetic acid [BAN. INN](ethylenediaminetetraacetic …
Number of citations: 0 link.springer.com
M Tsuji - FEBS open bio, 2020 - Wiley Online Library
A novel coronavirus [severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2), or 2019 novel coronavirus] has been identified as the pathogen of coronavirus disease 2019. …
Number of citations: 60 febs.onlinelibrary.wiley.com
I Rios-Santamarina, R Garcia-Domenech… - Bioorganic & medicinal …, 1998 - Elsevier
Molecular topology has been applied to find new lead compounds with bronchodilator activity. Among the selected compounds stands out 3-(1H-tetrazol-5yl)-9H-thioxanthene-9-one-10,…
Number of citations: 63 www.sciencedirect.com
FJ Garcia-March, R Garcia-Domenech… - Journal of pharmacy …, 1997 - academic.oup.com
Molecular topology has been applied to the design of new analgesic drugs. Linear discriminant analysis and connectivity functions were used to design two potentially suitable drugs …
Number of citations: 15 academic.oup.com
MN Jayakumar, J Pillai U, M Mehta, K Singh… - Advances in …, 2022 - Springer
The COVID-19 pandemic is still evolving and is caused by SARS-CoV-2. Me-too drugs are chemically, structurally, or functionally similar to preexisting drugs. These drugs may be …
Number of citations: 1 link.springer.com

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